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Compound of Interest

Compound Name: 2,3-Bis(octadecyloxy)propan-1-ol

Cat. No.: B051136

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
Bis(octadecyloxy)propan-1-ol, a dialkyl glycerol ether with significant applications in the
formulation of lipid-based drug delivery systems, including lipid nanoparticles (LNPS).
Understanding the structural and analytical characteristics of this lipid is crucial for quality
control, formulation development, and stability studies. This document presents available and
predicted spectroscopic data (NMR, IR, MS), detailed experimental protocols for its analysis,
and visualizations to aid in data interpretation.

Chemical Structure and Properties

2,3-Bis(octadecyloxy)propan-1-ol is a synthetic lipid characterized by a glycerol backbone
with two octadecyl ether linkages at the sn-2 and sn-3 positions and a primary alcohol at the

sn-1 position.
Property Value
Molecular Formula C39Hs003
Molecular Weight 597.05 g/mol
CAS Number 6076-38-6
Appearance White to off-white solid
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Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 2,3-Bis(octadecyloxy)propan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2,3-

Bis(octadecyloxy)propan-1-ol. The spectra were recorded in deuterated chloroform (CDCIs).

1H NMR Spectroscopy

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
-CH2-OH (propan-1-ol
~3.64 m 2H ’ (prop
C1)
-CH(O)- and -CHz(0)-
~3.50 m 5H (propan-1-ol C2, C3
and ether -O-CHz2-)
~1.57 m 4H -O-CH2-CHa-
-(CHz2)1s- (methylene
~1.25 s (br) 60H _
chain)
0.88 t 6H -CHs (terminal methyl)
13C NMR Spectroscopy
© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b051136?utm_src=pdf-body
https://www.benchchem.com/product/b051136?utm_src=pdf-body
https://www.benchchem.com/product/b051136?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (6) ppm

Assignment

~78.0 -CH(O)- (propan-1-ol C2)

~72.0 -O-CHz2- (ether)

~70.8 -CH2(0)- (propan-1-ol C3)
~64.5 -CHz2-OH (propan-1-ol C1)
~31.9 -CH2-CH2-CHs

~29.7 -(CH2)14- (bulk methylene chain)
~29.4 -O-CH2-CHa-

~26.1 -CH2-CH2-CH2-O-

~22.7 -CH2-CHs

~14.1 -CHs (terminal methyl)

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-Bis(octadecyloxy)propan-1-ol exhibits characteristic absorption

bands corresponding to its functional groups.

Wavenumber (cm—?)

Intensity

Assignment

~3400 Strong, Broad O-H stretch (alcohol)

2917, 2849 Strong C-H stretch (alkane)

~1467 Medium C-H bend (alkane)

~1115 Strong C-O stretch (ether)

~1050 Medium C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. Electron ionization (El) would likely lead to significant fragmentation.

© 2025 BenchChem. All rights reserved.

3/8 Tech Support


https://www.benchchem.com/product/b051136?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

miz Proposed Fragment
596.6 [M]* (Molecular lon)
579.6 [M-OHJ*

565.6 [M-CH20H]*

313.3 [M - C1sH370]*

255.3 [C1sH37]*

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 2,3-
Bis(octadecyloxy)propan-1-ol are provided below.

Synthesis of 2,3-Bis(octadecyloxy)propan-1-ol

A general method for the synthesis of dialkyl glycerol ethers involves the Williamson ether
synthesis.

Materials:

1-O-Benzyl-rac-glycerol

e Sodium hydride (60% dispersion in mineral oil)
» 1-Bromooctadecane

¢ Anhydrous N,N-Dimethylformamide (DMF)

o Palladium on carbon (10%)

e Methanol

o Ethyl acetate

e Hexane
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Procedure:

e To a solution of 1-O-benzyl-rac-glycerol in anhydrous DMF, add sodium hydride portion-wise
at 0 °C under an inert atmosphere.

¢ Allow the mixture to stir at room temperature for 1 hour.
e Add 1-bromooctadecane and stir the reaction mixture at 60 °C overnight.
e Cool the reaction to room temperature and quench with water.

» Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to yield 1-O-benzyl-2,3-bis(octadecyloxy)propane.

 Dissolve the purified intermediate in methanol and add palladium on carbon.

e Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the
reaction is complete (monitored by TLC).

« Filter the catalyst through a pad of celite and concentrate the filtrate to yield 2,3-
Bis(octadecyloxy)propan-1-ol.

Spectroscopic Analysis

NMR Spectroscopy:

o Sample Preparation: Dissolve approximately 10-20 mg of 2,3-Bis(octadecyloxy)propan-1-
ol in 0.6 mL of deuterated chloroform (CDCIs).

¢ Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e IH NMR Parameters:

o Pulse sequence: zg30
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o Number of scans: 16
o Relaxation delay: 1.0 s

o Spectral width: 20 ppm

e 13C NMR Parameters:
o Pulse sequence: zgpg30
o Number of scans: 1024
o Relaxation delay: 2.0 s
o Spectral width: 240 ppm
IR Spectroscopy:

o Sample Preparation: Place a small amount of the solid sample directly onto the diamond
crystal of an ATR-FTIR spectrometer.

 Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.

e Parameters:
o Spectral range: 4000-400 cm—1
o Resolution: 4 cm
o Number of scans: 32

Mass Spectrometry:

o Sample Preparation: Dissolve the sample in a suitable solvent such as chloroform or
methanol at a concentration of approximately 1 mg/mL.

e Instrumentation: Analyze the sample using a mass spectrometer equipped with an
appropriate ionization source (e.g., Electrospray lonization - ESI or Electron lonization - EI).
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e Parameters (ESI):

lonization mode: Positive

o

[¢]

Capillary voltage: 3.5 kV

[e]

Cone voltage: 30 V

[e]

Source temperature: 120 °C

(¢]

Desolvation temperature: 350 °C

Visualizations

The following diagrams illustrate the chemical structure and a proposed mass spectrometry
fragmentation pathway for 2,3-Bis(octadecyloxy)propan-1-ol.

Glycerol Backbone
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CH20H CH-O-R1 CH2-O-R2

Ether Linkage R1 = -(CH2)17CHs

Click to download full resolution via product page

Caption: Chemical Structure of 2,3-Bis(octadecyloxy)propan-1-ol.
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Caption: Proposed MS Fragmentation Pathway.

» To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Bis(octadecyloxy)propan-1-
ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051136#spectroscopic-data-nmr-ir-ms-of-2-3-bis-
octadecyloxy-propan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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